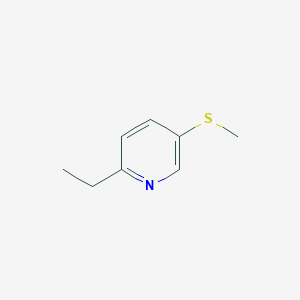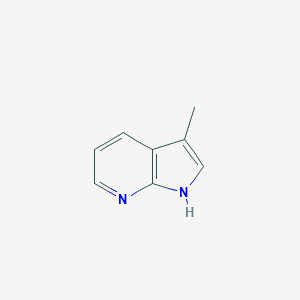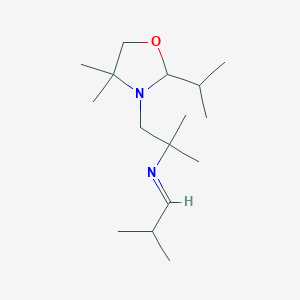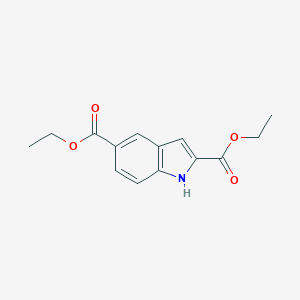
diethyl 1H-indole-2,5-dicarboxylate
概要
説明
Diethyl 1H-indole-2,5-dicarboxylate is a chemical compound related to the indole family, which is a core structure in many natural products and pharmaceuticals. Indoles are heterocyclic compounds characterized by a benzene ring fused to a pyrrole ring. The specific substitution pattern of diethyl ester groups at the 2 and 5 positions on the indole ring system can influence the compound's reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of indole derivatives often involves strategies to construct the indole core followed by functionalization at specific positions. For example, the synthesis of 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives and diethyl 4-hydroxyquinoline-2,3-dicarboxylate from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate involves intramolecular cyclization, starting from bis(acyl azide) intermediates and proceeding through acyl azide and isocyanate functionalities . This demonstrates the versatility of indole derivatives as precursors in complex organic synthesis.
Molecular Structure Analysis
The molecular structure of indole derivatives can be quite complex, with the potential for forming stable complexes with other molecules. For instance, the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate, a related compound, can interact with neurotransmitters like dopamine and amphetamines to form double helical supramolecular structures . This highlights the ability of indole derivatives to participate in significant molecular interactions due to their structural features.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including aminoalkylation, sulfonylation, and intramolecular cyclization. For example, the synthesis of 3-(2-N,N-diethylaminoethoxy)indoles involves deprotection and in situ aminoalkylation of 3-silyloxy-2-methylindoles, leading to compounds with potential as 5-HT6 receptor ligands . Additionally, the reaction of certain indole derivatives with dimethylformamide and phosphorus oxychloride can lead to furoindole derivatives through intramolecular cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl 1H-indole-2,5-dicarboxylate derivatives are influenced by their molecular structure. The presence of diethyl ester groups can affect the compound's solubility, boiling point, and stability. The reactivity of the indole ring can lead to the formation of various heterocyclic compounds with potential pharmaceutical applications. The specific properties of diethyl 1H-indole-2,5-dicarboxylate itself are not detailed in the provided papers, but the related compounds suggest a degree of solubility in organic solvents and reactivity conducive to forming complex molecular structures .
科学的研究の応用
Chemoselectivity and Synthesis of Bisindole Derivatives
Diethyl 1H-indole-2,5-dicarboxylate has been utilized in the synthesis of bisindole derivatives through chemoselective reactions. For instance, Gadaginamath and Shyadligeri (2000) demonstrated the compound's utility in creating diethyl 5,5'-bis(2,5-dimethylpyrrol-1-ylaminocarbonylmethoxy)-2,2'-dimethyl-1,1'-(ethane-1,2-diyl)di(1H-indole)-3,3'-dicarboxylate with significant antibacterial and antifungal activities (G. S. Gadaginamath & A. Shyadligeri, 2000).
Novel Synthesis Routes
Innovative synthesis routes involving diethyl 1H-indole-2,5-dicarboxylate contribute to the development of new indole derivatives with potential applications in various fields. Schenck et al. (2005) reported on the reactivity of diethyl naphthoquinone-2,3-dicarboxylate with enamines to produce 5-oxo-1,5-dihydro-benzo[g]indole-3,4,9b-tricarboxylate derivatives, showcasing the compound's flexibility in chemical transformations (L. W. Schenck, A. Sippel, K. Kuna, W. Frank, A. Albert, & U. Kucklaender, 2005).
Synthesis of Substituted Indoles
The compound has been used in the synthesis of a series of substituted indoles, illustrating its utility in creating complex organic molecules. Heaner et al. (2013) synthesized substituted indoles through a sequential reaction involving ethyl azidoacetate, highlighting the compound's role in facilitating novel organic synthesis strategies (William L. Heaner, C. Gelbaum, L. Gelbaum, P. Pollet, K. Richman, W. Dubay, J. Butler, G. Wells, & C. Liotta, 2013).
Novel Indole-Based Compounds with Antimicrobial Activity
The synthesis and biological evaluation of indole core-based derivatives have demonstrated potent antimicrobial activity, with diethyl 1H-indole-2,5-dicarboxylate serving as a key intermediate in the synthesis of these compounds. Essa et al. (2018) reported the preparation of dibenzenesulphonyl diethyl amine with indole, leading to unexpected products with significant antibacterial compatibility (Fadhil B. Essa, A. Bazbouz, Suzan Alhilalb, Salama A. Ouf, & Sobhi M. Gomha, 2018).
Safety And Hazards
This compound is associated with certain safety hazards. It has been labeled with the GHS07 pictogram and carries the signal word “Warning”. The hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
特性
IUPAC Name |
diethyl 1H-indole-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-18-13(16)9-5-6-11-10(7-9)8-12(15-11)14(17)19-4-2/h5-8,15H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFLIZMMNNHRSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576011 | |
| Record name | Diethyl 1H-indole-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 1H-indole-2,5-dicarboxylate | |
CAS RN |
127221-02-7 | |
| Record name | Diethyl 1H-indole-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

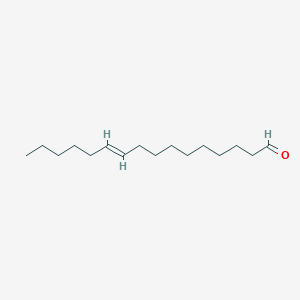
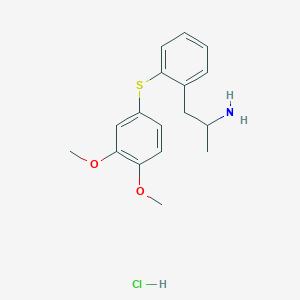
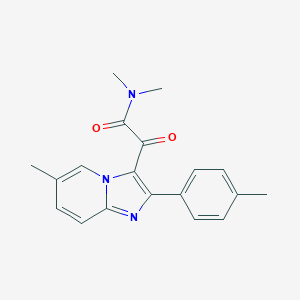
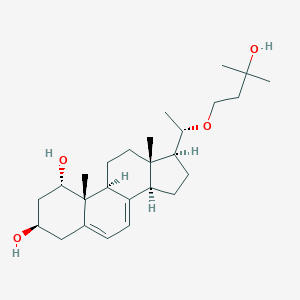
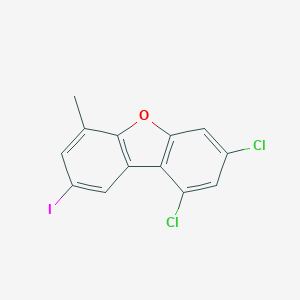
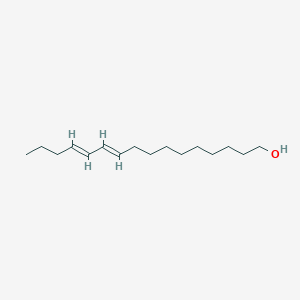
![6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B138263.png)
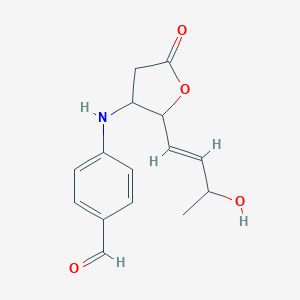
![(1Z)-1-[(1S,5S,7R,8R)-6,6,8-Trimethyl-2-tricyclo[5.3.1.01,5]undecanylidene]propan-2-one](/img/structure/B138265.png)
![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride](/img/structure/B138267.png)

